N-butyl-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

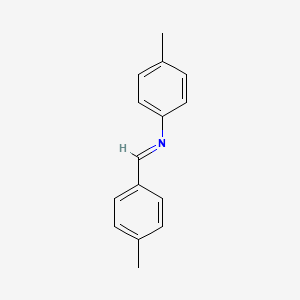

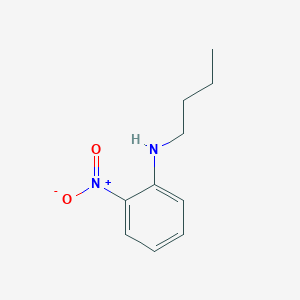

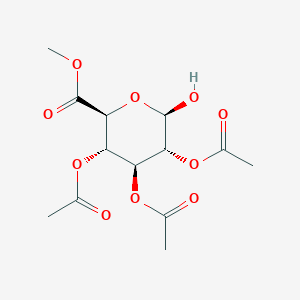

N-butyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group . It is an organic chromophore crystal synthesized by a slow solvent evaporation method .

Synthesis Analysis

N-butyl-4-nitroaniline (NB4N) was synthesized by a slow solvent evaporation method . The synthesis of similar compounds involves the reaction of 2-nitrochlorobenzene with ammonia . A chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines has also been developed .Molecular Structure Analysis

Single-crystal X-ray diffraction analysis was carried out to determine the cell parameter values of N-butyl-4-nitroaniline . The N-butyl-4-nitroaniline crystal was theoretically acquired using various computational tools to analyze its geometry .Chemical Reactions Analysis

N-butyl-4-nitroaniline undergoes significant nonlinear optical (NLO) response which is enhanced due to hydrogen bonding . The delocalization and intermolecular charge transfer within the molecule cause this significant NLO response .Physical And Chemical Properties Analysis

N-butyl-4-nitroaniline is a yellow powder with microcrystalline structures . A UV–Vis-NIR spectral analysis was performed to investigate the band gap energy and optical quality. The direct optical band gap was found to be 4.83 eV and the lower cut-off wavelength is shown to be as low as 235 nm .Scientific Research Applications

- Researchers have synthesized NB2NA single crystals and investigated their nonlinear optical behavior. The Second Harmonic Generation (SHG) capability of NB2NA has been confirmed .

- Its UV–Vis-NIR spectral analysis reveals a direct optical band gap of 4.83 eV, making it suitable for light absorption and emission .

Nonlinear Optical Materials (NLO):

Optoelectronic Devices:

Crystal Growth Studies:

Computational Chemistry and Quantum Chemical Calculations:

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Nitroaniline compounds are generally used in the synthesis of dyes, pharmaceuticals, and other organic compounds . The specific targets of N-butyl-2-nitroaniline would depend on its specific use and the biochemical context in which it is applied.

Mode of Action

Nitroaniline compounds can undergo various chemical reactions. For instance, they can be reduced to phenylenediamines , which are key components in pharmaceuticals. The specific mode of action of N-butyl-2-nitroaniline would depend on the specific reaction it is involved in.

properties

IUPAC Name |

N-butyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14/h4-7,11H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEZPZDTULJGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B2402624.png)

![3-ethyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402625.png)

![N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2402626.png)

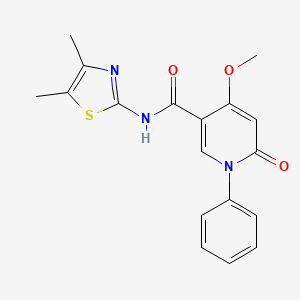

![N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2402628.png)

![(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2402629.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2402634.png)

![diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2402636.png)

![(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2402637.png)

![1,3,4,9-tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2402641.png)